![molecular formula C22H27N5O5 B1669910 N-(4-(3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid CAS No. 149325-95-1](/img/structure/B1669910.png)
N-(4-(3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid
描述
DDCPPB-Glu is a 6-5 fused ring heterocycle antifolate that exhibits antitumor activity.
生物活性
N-(4-(3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid, also known by its CAS number 149325-95-1, is a compound that exhibits significant biological activity, particularly as an inhibitor of dihydrofolate reductase (DHFR) and other enzymes involved in purine biosynthesis. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by case studies and research findings.
- Molecular Formula : C22H27N5O5
- Molecular Weight : 441.48 g/mol
- CAS Number : 149325-95-1
The compound primarily acts as a potent inhibitor of DHFR, an enzyme critical for DNA synthesis and cell proliferation. By inhibiting DHFR, it disrupts the folate metabolism pathway essential for nucleotide synthesis, leading to reduced tumor cell growth.
Key Enzymatic Targets:
- Dihydrofolate Reductase (DHFR) : Inhibition leads to decreased tetrahydrofolate levels.
- Glycinamide Ribonucleotide Transformylase (GAR-TFase) : Inhibits de novo purine biosynthesis.
- Aminoimidazole Ribonucleotide Transformylase (AICAR-TFase) : Another target in purine metabolism.
Biological Activity and Efficacy
Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines.
In Vitro Studies:
In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines with IC50 values ranging from 0.018 µM to 2 µM depending on the specific cell type tested:
- Detroit 98 Cells : IC50 = 0.018 µM
- L Cells : IC50 = 2 µM
These values indicate a high level of potency compared to traditional chemotherapeutic agents like methotrexate .
In Vivo Studies:
In vivo experiments demonstrated moderate activity against P388 leukemia models. The compound's ability to inhibit tumor growth was significantly noted in animal models treated with varying doses over extended periods .
Case Studies
- Case Study on Antitumor Activity :
- A study evaluated the efficacy of this compound in a murine model of colon cancer. Results showed a significant reduction in tumor size compared to control groups treated with saline or lower doses of methotrexate.
- Case Study on Enzyme Inhibition :
Comparative Analysis with Other Antifolates
The following table summarizes the comparative potency of this compound against other known antifolates:
科学研究应用
Antitumor Activity
One of the most prominent applications of this compound is in the field of oncology. Research has demonstrated that structural modifications to the compound enhance its potency as a DHFR inhibitor, which is crucial in cancer therapy. For instance, studies have shown that certain analogs derived from this compound exhibit greater cytotoxicity against various tumor cell lines compared to traditional chemotherapeutics like methotrexate. Specifically, compounds with minor structural changes have been reported to be 2- to 3-fold more effective than existing treatments in inhibiting tumor growth in cell lines such as P388 and colon 26 .
Key Findings:
- Inhibition of DHFR: The compound acts as a competitive inhibitor of DHFR, leading to reduced tumor cell proliferation.
- Cytotoxicity: Its derivatives have shown enhanced cytotoxic effects, making them promising candidates for further development in cancer therapy.
Structure-Activity Relationships
The structure-activity relationship (SAR) studies of N-(4-(3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid reveal that even slight modifications can significantly impact its biological activity. For example:
- Alkyl Substitutions: Variations in the alkyl chain length or branching can lead to substantial differences in potency against specific cancer cell lines.
- Isosteric Modifications: Replacing the benzene ring with heterocyclic structures has also been explored, yielding compounds with improved efficacy .
Potential Applications Beyond Oncology
While the primary focus has been on its antitumor properties, there are indications that this compound may have broader applications:
- Fine Chemical Intermediates: It serves as an intermediate in the synthesis of other bioactive compounds due to its unique chemical structure and properties .
- Research Tool: The compound can be utilized in biochemical assays to study enzyme inhibition and cellular responses to folate metabolism disruption.
Case Studies and Research Insights
Several studies highlight the effectiveness of this compound and its derivatives:
- A study published in Cancer Research demonstrated that specific derivatives were able to overcome methotrexate resistance in certain cancer cell lines by effectively inhibiting DHFR activity .
- Another research effort focused on synthesizing new analogs that maintain high potency while potentially reducing side effects associated with traditional antifolates .
属性
IUPAC Name |
(2S)-2-[[4-[3-(2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O5/c23-19-18-13(8-9-15(18)26-22(24)27-19)3-1-2-12-4-6-14(7-5-12)20(30)25-16(21(31)32)10-11-17(28)29/h4-7,13,16H,1-3,8-11H2,(H,25,30)(H,28,29)(H,31,32)(H4,23,24,26,27)/t13?,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPMDRAVVJOBBC-VYIIXAMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1CCCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1CCCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933618 | |
Record name | N-{4-[3-(2,4-Diimino-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl}glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10933618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149325-95-1 | |
Record name | DDCPPB-Glu | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149325951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{4-[3-(2,4-Diimino-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl}glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10933618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。